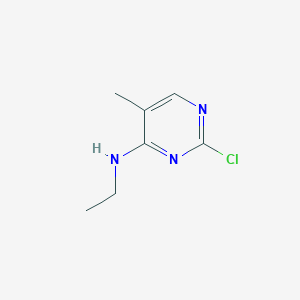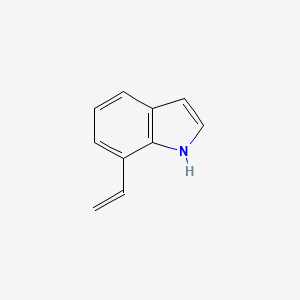
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine
Descripción general
Descripción
2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine, commonly referred to as CMPEA, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound and has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Molluscicidal Properties
Ethyl chloroformate/DMF mixture has been used for the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one, which is a precursor for the synthesis of 7-(substituted amino)derivatives. These derivatives, including compounds related to (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine, have been screened for activity against the intermediate host of schistosomiasis, B. alexandrina snails, indicating their potential molluscicidal properties (El-bayouki & Basyouni, 1988).
2. Antibacterial Activity
The compound 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline and its derivatives have shown potential antibacterial activity. These compounds, which include variations of (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine, were synthesized and evaluated for their in vitro antibacterial effectiveness, with some showing moderate value compared to reference drugs (Afrough et al., 2019).
3. Corrosion Inhibition
Compounds including benzylidene-pyrimidin-2-yl-amine and its derivatives, related to (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine, have been studied for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. These inhibitors have demonstrated good corrosion inhibition even at low concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
4. Fungicidal Activity
The discovery of fungicidal lead compounds, including variations of pyrimidin-4-amine like (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine, demonstrates the potential of these compounds in fungicidal applications. They have shown activity superior to commercial fungicides and possess unique modes of action with no cross-resistance to other pesticide classes (Liu et al., 2023).
5. Antimicrobial and Antifungal Activities
Pyrimidine salts, including derivatives of (2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have been shown to exhibit good inhibition towards antimicrobial activity, suggesting their potential use in combating microbial infections (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Propiedades
IUPAC Name |
2-chloro-N-ethyl-5-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-9-6-5(2)4-10-7(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWDAUKWILZJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265087 | |
| Record name | 2-Chloro-N-ethyl-5-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine | |
CAS RN |
942492-65-1 | |
| Record name | 2-Chloro-N-ethyl-5-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942492-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-ethyl-5-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)



![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)


![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)
![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)
